5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
The synthesis of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 5-methyl-2-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
5-Methyl-2-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
This method is commonly used in laboratory settings for the preparation of sulfonyl chlorides. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates.
Material Science: The compound is employed in the preparation of functionalized materials and polymers with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile and reaction conditions. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in reactivity and applications.
4-(Trifluoromethyl)benzenesulfonyl chloride: The position of the trifluoromethyl group on the benzene ring affects the compound’s chemical properties and reactivity.
2-(Trifluoromethoxy)benzenesulfonyl chloride: Similar to this compound but without the methyl group, leading to differences in steric and electronic effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBCESTEHWEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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